Aniline;formaldehyde

Thermal stability Polymer degradation Resin formulation

Select aniline-formaldehyde resin for predictable dielectric performance (ε≈4.0), high thermal endurance, and 10× alkali resistance over unmodified PUF. Specify the 1:5 (aniline:formaldehyde) molar ratio grade for maximum cross-link density and elevated-temperature stability in motor windings, transformer components, and high-Tg circuit boards. For caustic-fluid-exposed coatings, choose aniline-modified formulations to extend service life. For humid thermal insulation, MAF copolymer foams prevent moisture-induced degradation. This thermoplastic polymer outperforms commodity phenolic resins where consistent electrical properties and chemical resistance are critical.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 25214-70-4
Cat. No. B1583644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline;formaldehyde
CAS25214-70-4
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)N
InChIInChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2
InChIKeyOUCPJZWNFRYRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aniline;formaldehyde (CAS 25214-70-4) – Procurement-Ready Baseline for Aniline-Formaldehyde Condensation Resins and Their Industrial Position


Aniline;formaldehyde (CAS 25214-70-4) is a thermoplastic condensation polymer synthesized via the acid-catalyzed reaction of aniline with formaldehyde, forming methylene-bridged aromatic amine networks [1]. Unlike phenolic resins, aniline-formaldehyde resins do not undergo further hardening and are therefore thermoplastics with intrinsic high dielectric strength, good chemical resistance, and notable thermal stability [2]. Industrially, this polymer class serves as an intermediate for methylenedianiline (MDA) production, a curing agent for epoxy systems, and a component in corrosion-resistant coatings and insulating laminates [1].

Why Generic Substitution Fails: Critical Variability in Aniline-Formaldehyde Resin Performance and Selection Parameters


Aniline-formaldehyde (A-F) resins are not uniform commodities; their properties vary dramatically with synthesis conditions, aniline-to-formaldehyde molar ratio, and post-curing protocols. The thermal decomposition activation energy for a 1:5 molar ratio A-F resin is significantly higher than for 1:1, 1:2, 1:3, or 1:4 ratios due to increased cross-link density [1]. Furthermore, the dielectric constant of A-F resin prepared in acidic medium differs measurably from that prepared in basic medium [2]. Substituting one A-F grade for another without understanding these structure-property relationships can compromise thermal endurance, electrical insulation performance, or chemical resistance in the final application. The quantitative evidence below establishes the specific performance boundaries that inform scientifically defensible procurement decisions.

Quantitative Differentiation of Aniline-Formaldehyde (CAS 25214-70-4) – Head-to-Head and Class-Level Comparative Evidence


Thermal Decomposition Activation Energy: 1:5 Molar Ratio A-F Resin Exhibits Enhanced Cross-Link Density vs. Other A-F Stoichiometries

The thermal decomposition of aniline-formaldehyde resins was studied in nitrogen and oxygen atmospheres for five molar ratios (1:1, 1:2, 1:3, 1:4, and 1:5). The apparent activation energy for degradation of the 1:5 A-F resin was found to be higher than for the other four A-F resin compositions. This difference is attributed to the greater cross-link density achieved with the higher formaldehyde content [1].

Thermal stability Polymer degradation Resin formulation

Alkali Resistance Enhancement: Aniline-Modified Urushiol Formaldehyde Coating Exhibits 10-Fold Improvement Over Unmodified PUF

A condensation copolymer of urushiol, aniline, and formaldehyde (PUFA) was synthesized to modify the properties of urushiol formaldehyde condensation polymer (PUF). Physicochemical characterization revealed that the alkali resistance of the PUFA coating film increased by a factor of 10 compared to the unmodified PUF coating, while resistance to heat and other chemical media remained similar [1].

Coating durability Alkali resistance Aniline modification

Thermal Stability of Phenol-Aniline-Formaldehyde (PAF) Resins: TGA Degradation Range 516–548 °C and Tg 72–110 °C

Phenol-aniline-formaldehyde (PAF) resol resins synthesized via in situ ammonia generation were characterized by TGA and DSC. The thermal stability of PAF resins, as determined by TGA, fell within the range of 516–548 °C. Glass transition temperatures (Tg) were observed in the range of 72–110 °C [1]. These values provide a benchmark for the thermal performance of aniline-containing formaldehyde condensation polymers.

Thermal stability Glass transition temperature Phenolic resins

Water Resistance Advantage: Aniline Formaldehyde Exhibits Lower Water Sensitivity Than Melamine Formaldehyde in Foam Applications

In the preparation of melamine aniline formaldehyde (MAF) copolymer foams, the study explicitly states that 'the most obvious advantage of aniline formaldehyde over melamine formaldehyde is its high resistance to water' [1]. This reduced water sensitivity makes aniline-formaldehyde-containing foams more suitable for applications where moisture exposure is a concern.

Water resistance Foam insulation Amino resins

Dielectric Constant Benchmarking: Aniline-Formaldehyde Resin Dielectric Constant ≈ 4.0 Compared to Aniline Resin Range 3.4–3.8

A compiled table of dielectric constants lists the dielectric constant of aniline-formaldehyde resin as approximately 4.0, compared to a range of 3.4–3.8 for aniline resin (a related but distinct material class) [1]. This value positions A-F resin within a moderate dielectric constant range suitable for electrical insulation applications.

Dielectric properties Electrical insulation Polymer characterization

Compressive Strength of Aniline-Formaldehyde-Containing Nanocomposite Foams: MAFOCF2 Achieves 0.33 MPa with 0.051 Thermal Conductivity

Melamine aniline formaldehyde–organoclay nanocomposite foam with 0.30% organoclay content (MAFOCF2) exhibited a compressive strength of 0.33 MPa and a thermal conductivity coefficient of 0.051 W/m·K [1]. Among all virgin polymers and composites tested, MAFOCF5 (0.50% organoclay) demonstrated the highest compressive strength at 0.40 MPa, while MAFOCF2 provided the lowest thermal conductivity of the series at 0.051 [1].

Foam mechanical properties Thermal insulation Nanocomposites

Targeted Application Scenarios for Aniline-Formaldehyde (CAS 25214-70-4) Based on Quantified Performance Differentiation


High-Temperature Electrical Insulation Laminates Requiring Sustained Thermal Endurance

Procure aniline-formaldehyde resin with a 1:5 (aniline:formaldehyde) molar ratio when designing molded or laminated insulating materials intended for continuous operation at elevated temperatures. The higher cross-link density of the 1:5 stoichiometry yields a higher activation energy for thermal degradation compared to lower formaldehyde-content A-F resins [1], providing a safety margin against thermal breakdown in applications such as motor windings, transformer components, and high-temperature circuit boards.

Alkali-Resistant Protective Coatings for Chemical Processing Equipment

Specify aniline-modified formaldehyde condensation polymers when formulating coatings for substrates exposed to alkaline cleaning agents or caustic process fluids. The 10-fold improvement in alkali resistance observed for aniline-modified urushiol formaldehyde coatings relative to unmodified PUF [1] translates directly to extended coating service life in chemical plants, pulp and paper mills, and metal finishing operations where caustic exposure is routine.

Moisture-Resistant Foam Insulation for Humid Environments

Select melamine aniline formaldehyde (MAF) copolymer foams over pure melamine formaldehyde foams for thermal insulation applications in high-humidity or intermittent wetting conditions. The documented advantage of aniline formaldehyde's high water resistance [1] mitigates the risk of moisture-induced dimensional instability and degradation, making MAF foams suitable for pipe insulation in chiller plants, cold storage facilities, and building envelope applications in humid climates.

Electrical Insulation Components with Defined Dielectric Requirements

Use aniline-formaldehyde resin with a dielectric constant of approximately 4.0 [1] in electrical insulation applications where this moderate value is advantageous for controlling capacitive coupling. Typical uses include insulating spacers, terminal boards, and encapsulation compounds for low- to medium-voltage electrical apparatus where a predictable and stable dielectric constant is required.

Technical Documentation Hub

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